![molecular formula C24H15I3 B140592 1,3,5-Tris(4-iodophenyl)benzene CAS No. 151417-38-8](/img/structure/B140592.png)
1,3,5-Tris(4-iodophenyl)benzene
Overview
Description
1,3,5-Tris(4-iodophenyl)benzene is an organic compound with the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol . This compound is characterized by a benzene ring substituted with three 4-iodophenyl groups at the 1, 3, and 5 positions. It is commonly used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics and molecular propellers .
Mechanism of Action
Target of Action
It has been used in the synthesis of water-soluble fluorophores , suggesting potential interactions with fluorescent molecules or pathways.
Mode of Action
It has been observed to exhibit a selective fluorescent quenching by cu2+ via a static quenching mechanism . This suggests that the compound may interact with copper ions in its environment, leading to changes in fluorescence.
Biochemical Pathways
Its role in the synthesis of water-soluble fluorophores suggests it may influence pathways involving fluorescence or copper ion interactions.
Result of Action
Its role in the synthesis of water-soluble fluorophores suggests it may influence fluorescence properties in a cellular environment.
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-iodophenyl)benzene can be influenced by environmental factors. For instance, its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface suggests that it may interact with its environment in a specific manner . Additionally, its fluorescent quenching activity in the presence of Cu2+ indicates that the presence of certain ions in the environment can affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-iodophenyl)benzene can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. The typical synthetic route includes the following steps:
Bromination: 1,3,5-Triphenylbenzene is first brominated to form 1,3,5-tribromobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in the presence of a solvent like toluene or DMF.
Sonogashira Coupling: Copper(I) iodide and palladium catalysts are used along with amine bases in solvents like THF or DMF.
Heck Reaction: Palladium catalysts and bases like triethylamine are used in solvents such as DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling with phenylboronic acid yields 1,3,5-Tris(4-phenylphenyl)benzene .
Scientific Research Applications
Scientific Research Applications
- Fluorescent Probes and Sensors:
- Material Science:
-
Nanotechnology:
- TIB exhibits the ability to form two-dimensional porous nanoarchitectures through halogen bonding. Studies have shown that varying the concentration of TIB can significantly influence its self-assembly behavior at interfaces, leading to organized structures that have potential applications in nanotechnology .
- Biological Applications:
Case Studies
- Fluorescent Sensing of Cu²⁺ Ions:
- Self-Assembly at Interfaces:
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of iodine.
1,3,5-Tris(4-chlorophenyl)benzene: Contains chlorine atoms and is used in the synthesis of different organic compounds.
1,3,5-Tris(4-fluorophenyl)benzene: Contains fluorine atoms and is used in the development of fluorinated organic materials.
Uniqueness: 1,3,5-Tris(4-iodophenyl)benzene is unique due to the presence of iodine atoms, which provide distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in halogen bonding and coordination chemistry .
Biological Activity
1,3,5-Tris(4-iodophenyl)benzene (TIB) is an organic compound with significant potential in various biological applications due to its unique structural and chemical properties. This article explores its biological activity, synthesis methods, and applications in scientific research.
This compound has the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol. The presence of iodine atoms imparts distinct reactivity and properties compared to similar compounds with bromine or chlorine substituents. The larger atomic radius and higher polarizability of iodine enhance its utility in halogen bonding and coordination chemistry .
Synthesis Methods
The synthesis of TIB typically involves a multi-step process:
- Bromination : Starting from 1,3,5-triphenylbenzene, bromination is performed to yield 1,3,5-tribromobenzene.
- Iodination : The brominated compound undergoes a Finkelstein reaction with sodium iodide in acetone to replace the bromine atoms with iodine.
TIB exhibits selective fluorescent quenching by copper ions (Cu²⁺) through a static quenching mechanism. This property is particularly useful for developing fluorescent probes and sensors that detect metal ions in biological systems.
Applications in Biological Research
- Fluorescent Probes : TIB is used in the development of fluorescent probes for detecting metal ions, which can be crucial in various biological assays.
- Drug Delivery Systems : Research is ongoing to explore TIB's potential in drug delivery systems due to its ability to interact with biomolecules effectively .
- Peptide Bioconjugation : TIB has been utilized in cysteine arylation reactions to form bioconjugates with peptides, demonstrating its capability as a reagent for bioconjugation techniques .
Case Studies
Case Study 1: Fluorescent Probes for Metal Ion Detection
A study demonstrated the use of TIB as a fluorescent probe for detecting Cu²⁺ ions in aqueous solutions. The probe exhibited significant changes in fluorescence intensity upon the addition of Cu²⁺, allowing for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .
Case Study 2: Peptide Macrocyclization
TIB was employed in a reaction involving L-glutathione (GSH), where it facilitated the formation of arylated bioconjugates through Au(III)-mediated cysteine arylation reactions. This method achieved nearly quantitative conversion efficiency (>99%) within minutes, highlighting TIB's rapid reaction kinetics and potential for use in peptide synthesis .
Comparative Analysis with Similar Compounds
Compound | Structure | Unique Properties |
---|---|---|
1,3,5-Tris(4-bromophenyl)benzene | Bromine substituents | Less reactive compared to TIB |
1,3,5-Tris(4-chlorophenyl)benzene | Chlorine substituents | Lower polarizability than TIB |
1,3,5-Tris(4-fluorophenyl)benzene | Fluorine substituents | Higher electronegativity but less effective in halogen bonding |
Properties
IUPAC Name |
1,3,5-tris(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWDSJGGFTHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445591 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-38-8 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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